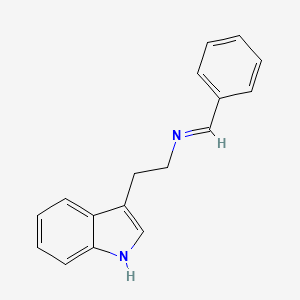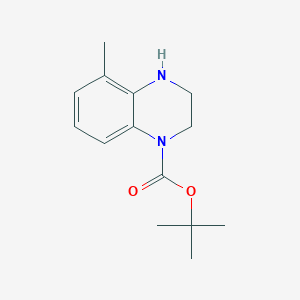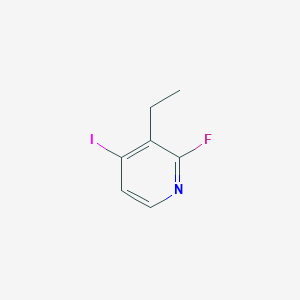
(2,7-Dimethyl-4-oxo-1,4-dihydroquinazolin-6-yl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,7-Dimethyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl acetate is a chemical compound with the molecular formula C13H14N2O3 and a molar mass of 246.26 g/mol . This compound belongs to the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,7-Dimethyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl acetate typically involves the reaction of 6-hydroxy-7-methoxy-4-oxoquinazoline with acetic anhydride in the presence of pyridine . The reaction is carried out at elevated temperatures, usually around 100°C, and requires several hours to complete . The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
The process may be optimized for higher yields and cost-effectiveness by adjusting reaction parameters and using industrial-grade reagents .
Analyse Des Réactions Chimiques
Types of Reactions
(2,7-Dimethyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2,7-Dimethyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl acetate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies .
Medicine
In medicinal chemistry, (2,7-Dimethyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl acetate is explored for its potential therapeutic applications. It has shown promise in the development of anti-inflammatory and analgesic agents .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mécanisme D'action
The mechanism of action of (2,7-Dimethyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency . This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-3,4-dihydroquinazoline hydrochloride: Similar in structure but with different substituents, leading to varied biological activities.
6-Chloro-3-(4-chlorophenyl)-3,4-dihydroquinazoline: Contains chlorine atoms, which can enhance its antimicrobial properties.
6,7-Dimethoxy-2-methyl-3-phenyl-3,4-dihydroquinazoline hydrochloride: Features methoxy groups that can influence its pharmacokinetic properties.
Uniqueness
(2,7-Dimethyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl acetate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
838858-86-9 |
|---|---|
Formule moléculaire |
C13H14N2O3 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl acetate |
InChI |
InChI=1S/C13H14N2O3/c1-7-4-12-11(13(17)15-8(2)14-12)5-10(7)6-18-9(3)16/h4-5H,6H2,1-3H3,(H,14,15,17) |
Clé InChI |
VZAZVSUZJVVXBW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1COC(=O)C)C(=O)NC(=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B11865457.png)


![tert-Butyl 2-hydroxy-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetate](/img/structure/B11865475.png)

![5-Oxo-N-phenyl-1,5-dihydroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11865492.png)
